2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate
Description
Properties
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5NO3S/c1-20(17,18)19-4-8(11,12)7-6(10)2-5(3-16-7)9(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUMXYVTBQCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Biological Activity
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₆ClF₃N₂O₃S
- Molecular Weight : 286.66 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its components.
The presence of the trifluoromethyl group and the methanesulfonate moiety contributes to its unique reactivity and biological profile.
The biological activity of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate is primarily attributed to its role as a pharmacological agent . It acts through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other compounds containing pyridine derivatives.
- Cellular Signaling Modulation : The compound can influence signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Research has shown that compounds similar to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate exhibit various biological effects:
- Anti-inflammatory Activity : Some derivatives have been studied for their ability to inhibit mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in inflammation and pain pathways. For instance, a related compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity .
- Anticancer Properties : Similar pyridine-based compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.
Comparative Biological Activity
A comparative analysis of similar compounds reveals the following activities:
| Compound Name | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | mPGES-1 Inhibitor | 8 | |
| Compound B | Anticancer | 16.24 | |
| Compound C | Anti-inflammatory | 249.9 |
This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential efficacy of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Key Observations:
- Reactivity : The methanesulfonate group in the target compound provides superior leaving-group capability compared to esters (e.g., ethyl or methyl derivatives), facilitating nucleophilic substitution reactions .
- Biological Activity : Fluopyram’s benzamide group confers fungicidal activity, whereas the methanesulfonate derivative lacks direct pesticidal properties and is primarily an intermediate .
- Metabolic Stability : The acetic acid derivative (TPAA) is a terminal metabolite of fluopyram, showing higher environmental persistence than the methanesulfonate compound, which undergoes faster hydrolysis .
Key Observations:
- The methanesulfonate derivative’s synthesis is less documented, likely due to proprietary industrial processes .
- Fluopyram’s synthesis achieves high yields due to optimized catalytic systems, while ester derivatives (e.g., ethyl acetate) benefit from one-pot reactions .
Toxicity and Environmental Impact
Key Observations:
- Ester derivatives (e.g., ethyl acetate) are less persistent in the environment compared to methanesulfonate or benzamide derivatives .
Preparation Methods
Chlorination of 3-Trifluoromethylpyridine
- Method: Vapour phase chlorination of 3-trifluoromethylpyridine using chlorine gas.
- Conditions: Temperature range 300–450°C, presence of a diluent (inorganic or organic), chlorine:mole ratio at least 1:1.
- Outcome: Selective formation of 2-chloro-5-trifluoromethylpyridine with easier separation from by-products compared to other chlorination routes.
- References: EP0013474B1 patent describes this process in detail, emphasizing the temperature and chlorine ratio control to maximize yield and selectivity.
Fluorination of 2,3-Dichloro-5-trifluoromethylpyridine
- Method: Liquid phase fluorination using fluoride salts (KF preferred) in polar aprotic solvents such as N,N-dimethylacetamide (DMAC).
- Catalysts: Phase transfer catalysts like tetrabutylammonium bromide or methyl trioctyl ammonium chloride.
- Conditions: Temperature 140–170°C, reaction time 5–10 hours, solvent amount 3–5 times the mass of starting material.
- Outcome: Formation of 2-fluoro-3-chloro-5-trifluoromethylpyridine with high purity and yield (~90%).
- References: CN107286087B patent outlines this synthetic route with detailed optimization of solvent, catalyst, and fluorinating agent quantities.
Alternative Fluorination via Anhydrous Hydrogen Fluoride
- Method: Liquid phase halogen exchange reaction treating 2,3-dichloro-5-trifluoromethylpyridine with anhydrous hydrogen fluoride.
- Conditions: Temperature 170–200°C, pressure ≥200 psig, catalyst-free.
- Outcome: Efficient and selective synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- References: CA1199331A patent describes this method as commercially viable for producing trifluoromethylpyridine derivatives.
Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol
The difluoroethyl alcohol moiety is introduced onto the pyridine ring typically via nucleophilic addition or substitution reactions involving difluoroethyl precursors.
- Starting Material: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol (commercially available or synthesized via known fluorination and hydroxylation routes).
- Characterization: Molecular weight ~261.57 g/mol, confirmed by 2D and 3D structural analysis (PubChem CID 89545114).
Conversion to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl Methanesulfonate
The final step involves esterification of the difluoroethanol intermediate with methanesulfonyl chloride (mesyl chloride) to form the methanesulfonate ester.
Typical Esterification Procedure
- Reagents: Methanesulfonyl chloride, base (such as triethylamine or pyridine) to scavenge HCl.
- Solvent: Anhydrous dichloromethane or similar aprotic solvent.
- Conditions: Low temperature (0–5°C) initially, then room temperature stirring.
- Workup: Aqueous quench, extraction, drying, and purification by chromatography or crystallization.
- Outcome: High yield conversion to the methanesulfonate ester with minimal side reactions.
Reaction Monitoring and Purity
- Analytical Techniques: NMR spectroscopy, HPLC, and mass spectrometry confirm the formation and purity.
- Yields: Typically >80% under optimized conditions.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The vapour phase chlorination of trifluoromethylpyridines provides a selective and scalable route to chlorinated pyridine intermediates, critical for subsequent fluorination steps.
- Liquid phase fluorination with fluoride salts and phase transfer catalysts offers mild conditions and high yields, suitable for industrial scale-up.
- Anhydrous hydrogen fluoride-based fluorination is an alternative, catalyst-free method providing selective fluorination under controlled pressure and temperature.
- The final mesylation step is a well-established esterification reaction, commonly employed in organic synthesis to activate alcohols for further transformations.
- No direct literature was found describing novel or alternative methods specifically for the methanesulfonate esterification of this compound beyond standard organic synthesis protocols.
Q & A
Q. What are the standard synthetic routes for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethyl methanesulfonate, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving halogenation, fluorination, and sulfonation. Key intermediates include pyridine derivatives with trifluoromethyl and chloro substituents. Characterization employs LCMS (e.g., m/z 853.0 [M+H]⁺) and HPLC (retention time 1.31 min under SMD-TFA05 conditions) to confirm molecular weight and purity . NMR spectroscopy is critical for structural elucidation, particularly for verifying the positions of fluorine and chlorine atoms .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., m/z accuracy within 5 ppm).
- ¹⁹F NMR and ¹H NMR: Resolve fluorine environments and confirm substitution patterns on the pyridine ring .
- HPLC with UV/Vis detection: Monitors purity (>95%) and detects byproducts using reverse-phase columns (e.g., C18) with trifluoroacetic acid (TFA) modifiers .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, favoring nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Steric hindrance from the chloro substituent at position 3 necessitates optimized reaction conditions (e.g., elevated temperatures, Pd-catalyzed couplings) to achieve acceptable yields . For example, coupling with piperazine derivatives requires TBTU/HOBt activation in anhydrous DMF under nitrogen .
Q. What experimental strategies mitigate challenges in isolating and purifying fluorinated intermediates?
- Low-temperature crystallization: Exploits differential solubility of fluorinated byproducts in aprotic solvents (e.g., DCM/hexane mixtures).
- Flash chromatography with fluorinated silica gel: Enhances separation of polar intermediates .
- In-line LCMS monitoring: Identifies column fractions containing the target compound, reducing purification time .
Q. How can contradictory data on metabolic stability be resolved for this compound?
Discrepancies arise from varying assay conditions (e.g., liver microsomes vs. in vivo models). A tiered approach is recommended:
- In vitro assays: Use human hepatocytes to identify primary metabolites (e.g., 3-chloro-5-(trifluoromethyl)picolinic acid via oxidative cleavage) .
- Isotopic labeling (e.g., ¹⁸O/²H): Traces degradation pathways and distinguishes enzymatic vs. non-enzymatic processes .
- Computational modeling (DFT): Predicts sites of oxidative attack, guiding structural modifications to enhance stability .
Methodological Challenges and Solutions
Q. What are the critical factors in designing scalable synthetic protocols for analogs with modified pyridine rings?
- Solvent selection: Anhydrous DMF or THF minimizes side reactions with moisture-sensitive intermediates (e.g., methanesulfonate esters) .
- Catalyst optimization: Pd(OAc)₂/XPhos systems improve yields in Suzuki-Miyaura couplings with aryl boronic acids .
- Scale-up safety: Exothermic fluorination steps require controlled addition rates and temperature monitoring to prevent runaway reactions .
Q. How can researchers address discrepancies in biological activity data across structural analogs?
- SAR studies: Systematically vary substituents (e.g., replacing methanesulfonate with benzoate groups) and correlate changes with activity trends .
- Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
